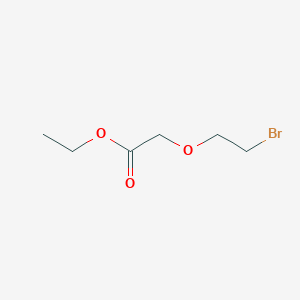
2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQs are an important class of isoquinoline alkaloids, a large group of natural products . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” is characterized by a THIQ scaffold, which is a common structural motif in various natural products and therapeutic lead compounds .Chemical Reactions Analysis
The THIQ scaffold in “2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity .Zukünftige Richtungen
The THIQ scaffold in “2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research could focus on the development of more potent and selective THIQ analogs for various therapeutic applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromoacetyl bromide", "1,2,3,4-tetrahydroisoquinoline", "sodium hydride", "dimethylformamide", "acetic acid", "sodium acetate", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2-bromoacetyl bromide is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride and dimethylformamide to form 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one.", "Step 2: The crude product from step 1 is dissolved in acetic acid and heated with sodium acetate to form the corresponding acetate salt.", "Step 3: The acetate salt is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form the target compound, 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one.", "Step 4: The final product is isolated by filtration and washed with water to remove any impurities." ] } | |
CAS-Nummer |
145797-86-0 |
Molekularformel |
C11H12BrNO |
Molekulargewicht |
254.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



